Tegadifur

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

FD 1 is synthesized through a series of chemical reactions involving the condensation of specific reactants followed by oxidation. The detailed synthetic route involves the use of various reagents and catalysts under controlled conditions to achieve the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of FD 1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as reaction monitoring, purification, and quality control to meet the required standards for scientific research applications .

Chemical Reactions Analysis

Types of Reactions

FD 1 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions involving FD 1 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions involving FD 1 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds with different functional groups .

Scientific Research Applications

FD 1 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies involving the complement system.

Biology: Employed in studies related to the innate immune system and the role of complement factor D.

Medicine: Investigated for its potential therapeutic applications in diseases involving the complement system, such as age-related macular degeneration and other inflammatory conditions.

Industry: Utilized in the development of new drugs and therapeutic agents targeting the complement system .

Mechanism of Action

FD 1 exerts its effects by selectively inhibiting complement factor D, a serine protease involved in the alternative complement pathway. This inhibition prevents the activation of the complement cascade, thereby reducing inflammation and tissue damage. The molecular targets of FD 1 include factor D and other related proteases, such as factor XIa and tryptase β2 .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to FD 1 include other inhibitors of complement factor D and related proteases. Some examples are:

Factor D inhibitors: Compounds that specifically target and inhibit complement factor D.

Factor XIa inhibitors: Compounds that inhibit factor XIa, another protease involved in the complement system.

Tryptase β2 inhibitors: Compounds that inhibit tryptase β2, a protease involved in various physiological processes

Uniqueness of FD 1

FD 1 is unique due to its high selectivity and potency as a complement factor D inhibitor. Its ability to inhibit factor D with an IC50 of 12 nM makes it a valuable tool in scientific research and potential therapeutic applications. Additionally, FD 1’s oral bioavailability and systemic suppression of the alternative complement pathway further enhance its utility in various studies .

Biological Activity

Tegadifur (also known as TGF) is a fluorinated derivative of uracil and a prodrug of 5-fluorouracil (5-FU), primarily utilized in cancer therapy. Its biological activity is predominantly characterized by its antitumor effects, particularly in the treatment of various cancers, including colorectal and gastric cancers. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound exerts its biological activity through the following mechanisms:

- Conversion to 5-Fluorouracil : Once administered, this compound is metabolized into 5-FU, which interferes with DNA synthesis by inhibiting thymidylate synthase, leading to impaired DNA replication and cell division in rapidly dividing tumor cells .

- Cell Cycle Arrest : 5-FU induces cell cycle arrest at the S phase, preventing cancer cells from proliferating .

- Enhanced Selectivity : The unique chemical structure of this compound allows for selective accumulation in tumor tissues, enhancing its therapeutic index while minimizing systemic toxicity .

Clinical Applications

This compound has been studied extensively in clinical settings. Below is a summary of notable case studies and clinical trials:

Research Findings

Research has provided insights into the pharmacokinetics and pharmacodynamics of this compound:

- Pharmacokinetics : Studies indicate that this compound has a favorable absorption profile when administered orally, leading to sustained plasma concentrations of 5-FU .

- Combination Therapy : Research shows that combining this compound with other chemotherapeutic agents can enhance its efficacy. For instance, studies have reported synergistic effects when combined with oxaliplatin or leucovorin .

- Toxicity Profile : While generally well-tolerated, some patients may experience gastrointestinal side effects such as nausea and diarrhea. Monitoring is essential to manage these adverse effects effectively .

Efficacy Comparison of this compound vs. Other Chemotherapeutics

| Drug | Cancer Type | Objective Response Rate (%) | Median Survival (months) |

|---|---|---|---|

| This compound + Leucovorin | Colorectal | 45% | 12 |

| 5-FU + Leucovorin | Colorectal | 35% | 10 |

| This compound Monotherapy | Gastric | 40% | 9 |

| Capecitabine | Colorectal | 38% | 11 |

Properties

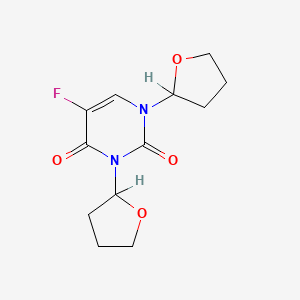

IUPAC Name |

5-fluoro-1,3-bis(oxolan-2-yl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O4/c13-8-7-14(9-3-1-5-18-9)12(17)15(11(8)16)10-4-2-6-19-10/h7,9-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMBDTNCANYTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)N2C=C(C(=O)N(C2=O)C3CCCO3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978873 | |

| Record name | 5-Fluoro-1,3-bis(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62987-05-7 | |

| Record name | 5-Fluoro-1,3-bis(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62987-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FD 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062987057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-1,3-bis(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEGADIFUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPX6891QS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.